Potassium tri-sec-butylborohydride (CAS: 54575-49-4), commercially recognized as K-Selectride, is a highly sterically hindered, nucleophilic trialkylborohydride reducing agent typically supplied as a 1.0 M solution in tetrahydrofuran (THF)[1]. In industrial and advanced laboratory synthesis, it is primarily procured to enforce extreme diastereoselectivity in the reduction of cyclic and sterically biased ketones, driving hydride delivery exclusively from the less hindered face [2]. Beyond its extreme steric bulk, the potassium counterion differentiates it from its lithium analog (L-Selectride) by offering a softer, less Lewis-acidic coordination environment, which is critical for avoiding unwanted chelation-controlled pathways in complex polyfunctional substrates[3].
Substituting K-Selectride with unhindered hydrides like sodium borohydride (NaBH4) leads to a catastrophic loss of stereocontrol, shifting the reaction from a highly selective equatorial hydride attack to a poorly selective or predominantly axial attack, necessitating expensive downstream chiral chromatography [1]. Furthermore, substituting K-Selectride with its closest in-class analog, L-Selectride, can fail in chelation-sensitive substrates; the strong Lewis acidity of the lithium cation tightly coordinates with adjacent heteroatoms, forcing a chelation-controlled transition state that can yield the exact opposite diastereomer to the one desired [2]. Finally, for tandem conjugate reduction-alkylation workflows, generic hydrides yield unwanted 1,2-reduction byproducts, whereas K-Selectride quantitatively generates the stable enolate required for subsequent one-pot functionalization [3].
In the reduction of sterically biased cyclic ketones, the sheer bulk of the tri-sec-butylborohydride anion forces an equatorial approach. For example, the reduction of 2-methylcyclohexanone with K-Selectride yields the cis-2-methylcyclohexanol (axial alcohol) with >99% diastereoselectivity [1]. In stark contrast, unhindered sodium borohydride (NaBH4) attacks from the axial face, yielding predominantly the trans-isomer [2].
| Evidence Dimension | Diastereoselectivity (cis-isomer yield) |
| Target Compound Data | >99% cis-2-methylcyclohexanol |
| Comparator Or Baseline | NaBH4 yields predominantly the trans-isomer (<30% cis-isomer) |
| Quantified Difference | >99% vs <30% cis-isomer formation |
| Conditions | Reduction in THF at -78 °C |
Procurement of K-Selectride is mandatory when the synthetic route requires the thermodynamically less stable axial alcohol with near-perfect purity, eliminating yield losses associated with isomer separation.
The choice of the potassium salt over the lithium salt is critical in polyfunctional substrates where metal coordination dictates the transition state. In the reduction of certain chiral alpha-keto esters, L-Selectride promotes strong metal chelation between carbonyl oxygens, yielding one specific diastereomer (>99% de) via an s-cis conformation[1]. However, utilizing K-Selectride (often with a crown ether) sequesters the softer potassium ion, preventing chelation and forcing the substrate into an s-trans conformation, which results in the complete reversal of stereoselection[1].
| Evidence Dimension | Diastereomeric outcome based on transition state conformation |
| Target Compound Data | Yields the anti-chelation diastereomer |
| Comparator Or Baseline | L-Selectride yields the chelation-controlled diastereomer (>99% de) |
| Quantified Difference | Complete reversal of the major diastereomer formed |
| Conditions | Reduction of alpha-keto esters in ethereal solvent at -78 °C |
Buyers must specify K-Selectride when the synthetic target requires avoiding the tight Lewis-acidic chelation inherent to lithium-based reagents.
K-Selectride is highly effective for the chemoselective 1,4-conjugate reduction of beta-unsubstituted cycloalkenones. While standard borohydrides typically yield mixtures of 1,2-allylic alcohols and saturated ketones, K-Selectride provides exclusive 1,4-reduction to form a stable saturated potassium enolate[1]. This enolate can be directly trapped with electrophiles in a one-pot reductive alkylation sequence, proceeding in high overall yield [1].
| Evidence Dimension | Regioselectivity of enone reduction (1,4 vs 1,2) |
| Target Compound Data | Exclusive 1,4-reduction (quantitative enolate formation) |
| Comparator Or Baseline | NaBH4 yields predominantly 1,2-reduction (allylic alcohol) |
| Quantified Difference | Near 100% 1,4-selectivity vs mixed/predominant 1,2-selectivity |
| Conditions | Beta-unsubstituted cyclohexenones in THF |
Enables process chemists to collapse two steps (reduction and alkylation) into a single reactor operation, significantly improving throughput and reducing solvent waste.
K-Selectride is prioritized when a bulky ketone intermediate must be reduced to an axial alcohol with >99% diastereomeric excess. This application directly leverages its extreme steric bulk to avoid the need for costly chiral chromatography in pharmaceutical manufacturing [1].
This compound is selected over L-Selectride when the substrate contains multiple Lewis-basic sites (such as alpha-keto esters or polyethers) and the strong coordinating effect of lithium would induce an undesired chelation-controlled transition state, thereby altering the target stereochemistry [2].
Utilized in process chemistry to perform exclusive 1,4-conjugate reductions of alpha,beta-unsaturated ketones. This generates a stable potassium enolate that is immediately trapped with an alkyl halide, streamlining multi-step syntheses into a single highly efficient workflow [3].
Flammable;Corrosive